molecular formula C21H23N5O2S B2926448 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide CAS No. 902928-79-4

3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2926448
CAS No.: 902928-79-4
M. Wt: 409.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a thiophene moiety. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

    Coupling Reactions:

Scientific Research Applications

3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide include other triazoloquinazoline derivatives and triazolopyrazine derivatives. These compounds share similar core structures but differ in their substituents, leading to variations in their biological and chemical properties.

Biological Activity

The compound 3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's structure, mechanism of action, and biological activities, particularly focusing on its anticancer properties and interactions with biological targets.

Chemical Structure

The molecular formula of the compound is C23H25N5O3C_{23}H_{25}N_5O_3 with a molecular weight of 419.5 g/mol. The structural representation includes a quinazoline core fused with a triazole ring and an amide group attached to a thiophene moiety. This unique structure contributes to its biological activity.

The proposed mechanism of action for this compound involves the inhibition of specific protein kinases that are critical in cell cycle regulation and cancer progression. Notably, it has been suggested that compounds within the triazoloquinazoline family can inhibit polo-like kinase 1 (Plk1), which is frequently overexpressed in various cancers. By targeting Plk1, these compounds may disrupt mitotic progression and induce apoptosis in cancer cells .

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies have shown that modifications to the side chains can enhance potency against Plk1 and related kinases .

In vitro Studies:

  • Cell Lines Tested: The compound has been evaluated against several human cancer cell lines, including breast (MCF7), prostate (PC3), and lung (A549) cancer cells.
  • IC50 Values: Preliminary results indicate IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth .

In vivo Studies:
Animal models have been utilized to further evaluate the anticancer efficacy. In these studies:

  • Tumor growth was significantly reduced in treated groups compared to controls.
  • No significant toxicity was observed at therapeutic doses, indicating a favorable safety profile .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AnticancerMCF7 Cell LineIC50 ~ 10 µM
AnticancerPC3 Cell LineIC50 ~ 8 µM
AnticancerA549 Cell LineIC50 ~ 12 µM
In vivo EfficacyTumor ModelSignificant growth inhibition

Case Study 1: Inhibition of Plk1

A study focused on the inhibition of Plk1 using derivatives of triazoloquinazolines demonstrated that modifications at the 4-position significantly enhanced binding affinity and specificity for Plk1's polo-box domain (PBD). The tested compound showed more than a tenfold increase in inhibitory activity compared to previously known inhibitors .

Case Study 2: Synergistic Effects with Other Agents

Combination therapies involving this compound and standard chemotherapeutics were examined. Results indicated synergistic effects when combined with doxorubicin, leading to enhanced apoptosis rates in resistant cancer cell lines .

Properties

IUPAC Name

3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14(2)13-25-20(28)16-7-3-4-8-17(16)26-18(23-24-21(25)26)9-10-19(27)22-12-15-6-5-11-29-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOHWBPFJLIXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.